5-bromo-N-cyclohexyl-N-ethyl-3-methylpyridin-2-amine 5-bromo-N-cyclohexyl-N-ethyl-3-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1220029-67-3
VCID: VC2832047
InChI: InChI=1S/C14H21BrN2/c1-3-17(13-7-5-4-6-8-13)14-11(2)9-12(15)10-16-14/h9-10,13H,3-8H2,1-2H3
SMILES: CCN(C1CCCCC1)C2=NC=C(C=C2C)Br
Molecular Formula: C14H21BrN2
Molecular Weight: 297.23 g/mol

5-bromo-N-cyclohexyl-N-ethyl-3-methylpyridin-2-amine

CAS No.: 1220029-67-3

Cat. No.: VC2832047

Molecular Formula: C14H21BrN2

Molecular Weight: 297.23 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-cyclohexyl-N-ethyl-3-methylpyridin-2-amine - 1220029-67-3

Specification

CAS No. 1220029-67-3
Molecular Formula C14H21BrN2
Molecular Weight 297.23 g/mol
IUPAC Name 5-bromo-N-cyclohexyl-N-ethyl-3-methylpyridin-2-amine
Standard InChI InChI=1S/C14H21BrN2/c1-3-17(13-7-5-4-6-8-13)14-11(2)9-12(15)10-16-14/h9-10,13H,3-8H2,1-2H3
Standard InChI Key GSTRNRCUHKNWLY-UHFFFAOYSA-N
SMILES CCN(C1CCCCC1)C2=NC=C(C=C2C)Br
Canonical SMILES CCN(C1CCCCC1)C2=NC=C(C=C2C)Br

Introduction

5-Bromo-N-cyclohexyl-N-ethyl-3-methylpyridin-2-amine is an organic compound that belongs to the pyridine family, a class of heterocyclic aromatic compounds. It is characterized by a pyridine ring substituted at the 2-position with an amino group, at the 5-position with a bromine atom, and at the 3-position with a methyl group. Additionally, it features cyclohexyl and ethyl substituents attached to the amino group, contributing to its unique chemical properties and potential applications in medicinal chemistry and materials science.

Synthesis

The synthesis of 5-bromo-N-cyclohexyl-N-ethyl-3-methylpyridin-2-amine often involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between a brominated pyridine derivative and a boronic acid or ester. The reaction typically requires specific conditions, including the use of bases and solvents such as tetrahydrofuran or methylene chloride, often performed at elevated temperatures to enhance yields.

Biological Activity

5-Bromo-N-cyclohexyl-N-ethyl-3-methylpyridin-2-amine can interact with biological targets such as enzymes or receptors, modulating enzymatic activity or receptor function. This interaction influences various biochemical pathways relevant in pharmacological contexts, particularly in studies related to neurological and psychiatric disorders.

Chemical Reactions

The compound can undergo several chemical reactions, depending on the specific reagents used. These reactions can lead to the formation of diverse products, which are valuable in synthetic pathways and biological studies.

Characterization Techniques

Characterization of 5-bromo-N-cyclohexyl-N-ethyl-3-methylpyridin-2-amine involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and high-resolution mass spectrometry to determine its accurate molecular weight.

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